molecular formula C14H8ClN3O4 B2460496 7-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone CAS No. 860787-84-4

7-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone

Cat. No.: B2460496
CAS No.: 860787-84-4
M. Wt: 317.69
InChI Key: BGVCMWMQKJAGHT-UHFFFAOYSA-N
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Description

7-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of chloro, hydroxy, and nitrophenyl groups in this compound suggests potential for unique chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of the nitro group to a suitable aromatic precursor.

    Chlorination: Introduction of the chloro group.

    Cyclization: Formation of the quinazolinone ring structure through cyclization reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chloro group can be substituted by nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted quinazolinone derivatives.

Scientific Research Applications

7-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone may have applications in:

    Chemistry: As an intermediate in the synthesis of other complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation for antimicrobial, anti-inflammatory, or anticancer properties.

    Industry: Use in the development of new materials or pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example:

    Antimicrobial: Inhibition of bacterial enzymes or cell wall synthesis.

    Anti-inflammatory: Modulation of inflammatory pathways or cytokine production.

    Anticancer: Induction of apoptosis or inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    7-chloro-4(3H)-quinazolinone: Lacks the hydroxy and nitrophenyl groups.

    3-hydroxy-2-phenyl-4(3H)-quinazolinone: Lacks the chloro and nitro groups.

    2-(4-nitrophenyl)-4(3H)-quinazolinone: Lacks the chloro and hydroxy groups.

Uniqueness

The combination of chloro, hydroxy, and nitrophenyl groups in 7-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone may confer unique chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

7-chloro-3-hydroxy-2-(4-nitrophenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClN3O4/c15-9-3-6-11-12(7-9)16-13(17(20)14(11)19)8-1-4-10(5-2-8)18(21)22/h1-7,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVCMWMQKJAGHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=CC(=C3)Cl)C(=O)N2O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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